molecular formula C16H23NO4S B3005063 4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide CAS No. 1351612-45-7

4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B3005063
CAS No.: 1351612-45-7
M. Wt: 325.42
InChI Key: ZJBPVLJJMXIKPH-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. Sulfonamide-based compounds are of significant interest in medicinal chemistry due to their versatile biological activities and ability to act as enzyme inhibitors. Research on structurally related acetylbenzenesulfonamides has explored their potential as key intermediates in organic synthesis and their investigation for various pharmacological activities, such as antidiabetic and anticancer applications, though the specific profile of this compound requires further characterization. The molecular structure, featuring both acetyl and sulfonamide functional groups on a benzene ring attached to a 2-cyclohexyl-2-hydroxyethyl chain, makes it a potential candidate for the development of novel chemical probes or therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-12(18)13-7-9-15(10-8-13)22(20,21)17-11-16(19)14-5-3-2-4-6-14/h7-10,14,16-17,19H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBPVLJJMXIKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the acetylation of N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Anticancer Activity and Substituent Effects

Sulfonamide derivatives exhibit varied anticancer efficacy depending on substituents and structural motifs. Key comparisons include:

Table 1: Cytotoxicity of Selected Sulfonamide Derivatives
Compound Substituents/Structural Features Target Cell Line IC50/Activity Reference
4-Acetyl-N-(p-tolyl)benzenesulfonamide Acetyl, p-tolyl HEPG2 (liver) 35.8 µM
Compound 12 (Sulfonamidochalcone) Nitro, α,β-unsaturated ketone HEPG2 26.0 µM
Compound 9 (Indole-sulfonamide hybrid) 4-Chloro-benzoyl, indolylideneamino HCT116 (colon) 35 µg/mL (~65 µM*)
Doxorubicin (Reference) Anthracycline HEPG2 3.3 µM

*Estimated molarity based on molecular weight (~538 g/mol for Compound 9).

Key Findings:

  • The acetyl-substituted derivative (4-acetyl-N-(p-tolyl)benzenesulfonamide) shows moderate cytotoxicity (IC50 = 35.8 µM), outperformed by nitro-substituted chalcone derivatives like Compound 12 (IC50 = 26.0 µM). The α,β-unsaturated ketone in chalcones enhances activity by interacting with nuclear retinoic acid receptors (RARα/RARβ) .
  • Replacement of the acetyl group with electron-withdrawing substituents (e.g., nitro in Compound IIIi) improves HIV integrase inhibition (96.7% vs. 72.9% for methoxy-substituted analogues), highlighting the importance of electronic effects .
  • The target compound lacks the α,β-unsaturated ketone, which may explain reduced cytotoxicity compared to chalcone hybrids.

Role of Cyclohexyl-Hydroxyethyl Moieties

The 2-cyclohexyl-2-hydroxyethyl group in the target compound is structurally analogous to N-(4-hydroxy-4-methyl-cyclohexyl)benzenesulfonamides, which demonstrate anti-inflammatory and anti-osteoclast activity . This substituent likely improves pharmacokinetic properties (e.g., membrane permeability) compared to simpler alkyl or aryl groups. For example:

  • N-(4-Hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide shows efficacy in rheumatoid arthritis and cancer-related bone loss models, suggesting cyclohexyl-hydroxyalkyl groups enhance target engagement in hydrophobic pockets .

Mechanistic Insights

  • Tubulin Inhibition: Sulfonamides like Compound 12 inhibit tubulin polymerization via hydrophobic interactions between the sulfonamide oxygen and tubulin lysine residues . The acetyl group in the target compound may weaken this interaction compared to nitro or halogen substituents.
  • Electron Effects: Nitro groups increase benzenesulfonamide acidity, facilitating metal ion chelation in enzymatic targets (e.g., HIV integrase) . The acetyl group, being less electron-withdrawing, may reduce this effect.

Biological Activity

4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its effects on various biological targets, including enzyme inhibition and receptor modulation, which could have implications for therapeutic applications.

Chemical Structure

The compound features a sulfonamide group, an acetyl moiety, and a cyclohexyl substituent, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C15H21NO3S\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{3}\text{S}

The biological activity of this compound primarily involves its interaction with specific molecular targets in the body:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Receptor Modulation : It may also interact with receptors involved in pain and inflammation pathways, suggesting analgesic properties similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Anti-inflammatory Activity : Preliminary data indicate that this compound exhibits significant anti-inflammatory effects, comparable to established NSAIDs.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of bacteria and fungi, indicating its possible use in treating infections.
  • Antitumor Activity : Research suggests that derivatives of this compound may possess antitumor properties, with some studies reporting cytotoxic effects on various cancer cell lines.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study 1 : A study evaluated the anti-inflammatory effects in a rat model of paw edema. Results indicated a significant reduction in swelling compared to control groups.
  • Study 2 : In vitro assays demonstrated the compound's cytotoxicity against several cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective concentration levels.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Model/System Effect/Outcome Reference
Anti-inflammatoryRat paw edema modelSignificant reduction in edema
AntimicrobialVarious bacterial strainsInhibition of growth at specific MICs
AntitumorCancer cell linesCytotoxicity with IC50 values < 30 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A two-step synthesis is typical for benzenesulfonamide derivatives. First, sulfonylation of 4-acetylbenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine in anhydrous dichloromethane under nitrogen yields the crude product. Purification via recrystallization (e.g., ethanol/water) improves purity . Optimize reaction temperature (0–5°C) to minimize side reactions like hydrolysis. Monitor progress using TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Yield Optimization : Use a 1.2:1 molar ratio of amine to sulfonyl chloride to account for amine hygroscopicity. Post-reaction, neutralize with dilute HCl to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) to confirm ≥98% purity .
  • Structural Confirmation :
  • 1H/13C NMR : Key signals include the acetyl proton (δ ~2.60 ppm, singlet) and sulfonamide NH (δ ~10.3 ppm, broad) .
  • HRMS : Exact mass calculated for C₁₇H₂₄N₂O₄S (e.g., 352.1456) to verify molecular ion .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What solubility and stability profiles are critical for experimental design?

  • Solubility : Freely soluble in DMF and DMSO; sparingly soluble in methanol/acetone; insoluble in water . Prepare stock solutions in DMSO (10 mM) for biological assays.
  • Stability : Store at −20°C under argon. Degradation occurs via hydrolysis of the sulfonamide group in aqueous acidic/basic conditions (t₁/₂ < 24 hrs at pH <3 or >10) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide derivative?

  • Crystallization : Use slow evaporation from ethanol to obtain single crystals. SHELXL-2018 is recommended for refinement .
  • Key Metrics : Analyze bond angles (e.g., S–N–C cyclohexyl ~115°) and torsional parameters to confirm stereochemistry. Compare with analogous structures (e.g., Acetohexamide, a related antidiabetic sulfonamide) .

Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?

  • Case Example : Discrepancies in IC₅₀ values for carbonic anhydrase inhibition may arise from assay conditions (pH, temperature) or enzyme isoforms.
  • Resolution :

  • Standardize assays (pH 7.4, 25°C) and validate using a reference inhibitor (e.g., acetazolamide).
  • Use isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Modification Sites :

  • Acetyl Group : Replace with trifluoroacetyl to enhance electron-withdrawing effects and potency .
  • Cyclohexyl-Hydroxyethyl Moiety : Introduce steric bulk (e.g., tert-butyl) to reduce off-target interactions .
    • Data-Driven Design : Correlate Hammett σ values of substituents with inhibitory activity using multivariate regression .

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